molecular formula C11H13NO6S B184466 Dimethyl 2-[(methylsulfonyl)amino]terephthalate CAS No. 136494-09-2

Dimethyl 2-[(methylsulfonyl)amino]terephthalate

Cat. No. B184466
M. Wt: 287.29 g/mol
InChI Key: GKTMTMBHZCORLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-[(methylsulfonyl)amino]terephthalate, also known as MMT, is a chemical compound that is widely used in scientific research. It is a derivative of terephthalic acid and is commonly used as a reagent in organic synthesis. MMT has been found to possess a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of Dimethyl 2-[(methylsulfonyl)amino]terephthalate is not fully understood, but it is believed to act as a nucleophile in various reactions. It has been found to react with various electrophiles, including aryl halides and aldehydes, to form new compounds.

Biochemical And Physiological Effects

Dimethyl 2-[(methylsulfonyl)amino]terephthalate has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Dimethyl 2-[(methylsulfonyl)amino]terephthalate has also been found to possess antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Dimethyl 2-[(methylsulfonyl)amino]terephthalate in lab experiments is its versatility as a reagent. It can be used in a wide range of reactions and is readily available. However, Dimethyl 2-[(methylsulfonyl)amino]terephthalate does have some limitations. It is toxic and must be handled with care. Additionally, it has a strong odor, which can be unpleasant.

Future Directions

There are many future directions for research involving Dimethyl 2-[(methylsulfonyl)amino]terephthalate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Dimethyl 2-[(methylsulfonyl)amino]terephthalate has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This neurotransmitter is important for memory and cognitive function, and its breakdown is a hallmark of Alzheimer's disease.
Another area of interest is the development of new catalysts based on Dimethyl 2-[(methylsulfonyl)amino]terephthalate. Its ability to act as a nucleophile in various reactions makes it a promising candidate for the development of new catalysts.
Conclusion
In conclusion, Dimethyl 2-[(methylsulfonyl)amino]terephthalate is a valuable tool for scientific research. Its versatility as a reagent and its range of biochemical and physiological effects make it useful in a wide range of applications. While it does have some limitations, its potential for use in the treatment of various diseases and the development of new catalysts make it an area of interest for future research.

Synthesis Methods

The synthesis of Dimethyl 2-[(methylsulfonyl)amino]terephthalate involves the reaction of terephthalic acid with dimethyl sulfate and methylsulfonyl chloride. The resulting compound is then purified through recrystallization to obtain pure Dimethyl 2-[(methylsulfonyl)amino]terephthalate. This synthesis method is relatively simple and efficient, making Dimethyl 2-[(methylsulfonyl)amino]terephthalate a readily available reagent for scientific research.

Scientific Research Applications

Dimethyl 2-[(methylsulfonyl)amino]terephthalate is widely used in scientific research due to its versatility as a reagent. It has been found to have applications in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Dimethyl 2-[(methylsulfonyl)amino]terephthalate is also used as a catalyst in various reactions, such as the Suzuki coupling reaction and the Heck reaction.

properties

CAS RN

136494-09-2

Product Name

Dimethyl 2-[(methylsulfonyl)amino]terephthalate

Molecular Formula

C11H13NO6S

Molecular Weight

287.29 g/mol

IUPAC Name

dimethyl 2-(methanesulfonamido)benzene-1,4-dicarboxylate

InChI

InChI=1S/C11H13NO6S/c1-17-10(13)7-4-5-8(11(14)18-2)9(6-7)12-19(3,15)16/h4-6,12H,1-3H3

InChI Key

GKTMTMBHZCORLO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NS(=O)(=O)C

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.